molecular formula C11H20F2N2O2 B580936 tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate CAS No. 1225380-87-9

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate

Cat. No.: B580936
CAS No.: 1225380-87-9
M. Wt: 250.29
InChI Key: DNMQTIGGYJPTHL-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate is a valuable N-Boc-protected piperazine derivative that serves as a versatile chemical intermediate and building block in medicinal chemistry and organic synthesis . The piperazine moiety is a common structural feature in a wide range of bioactive compounds, and this specific derivative is functionalized with a 2,2-difluoroethyl group, which can significantly influence the molecule's electronic properties and metabolic stability . Piperazine derivatives, including N-Boc-protected analogs, are frequently utilized in the synthesis of potential pharmaceutical agents, such as enzyme inhibitors and receptor ligands, due to their ability to contribute to key molecular interactions . The Boc (tert-butoxycarbonyl) protecting group is particularly valuable in multi-step synthesis, as it is stable under a variety of conditions yet can be readily removed under mild acidic conditions to reveal the secondary amine for further functionalization . While the specific biological activity of this compound is dependent on its incorporation into larger molecular architectures, related piperazine-carboxylate derivatives have demonstrated moderate antibacterial and antifungal activities in scientific studies . This compound is intended for research and development applications in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Properties

IUPAC Name

tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-6-4-14(5-7-15)8-9(12)13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMQTIGGYJPTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717843
Record name tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225380-87-9
Record name tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2,2-difluoroethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides.

    Reduction Reactions: The compound can be reduced to form secondary amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted piperazine derivatives.

    Oxidation Reactions: Formation of piperazine N-oxides.

    Reduction Reactions: Formation of secondary amines.

Scientific Research Applications

Overview

Tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate is a piperazine derivative with significant applications in medicinal chemistry, organic synthesis, and agrochemical development. This compound's unique structural features, particularly the difluoroethyl group, contribute to its distinct chemical and biological properties.

Medicinal Chemistry

The compound is explored for its potential in developing new pharmaceuticals targeting various neurological disorders and infectious diseases. Its ability to interact with neurotransmitter receptors positions it as a candidate for drug development aimed at modulating neurological pathways.

Organic Synthesis

This compound serves as an intermediate in synthesizing complex organic molecules. Its role in chemical reactions such as nucleophilic substitutions and modifications of existing compounds enhances its utility in synthetic organic chemistry.

Biological Studies

Research indicates that derivatives of piperazine can act as enzyme inhibitors and receptor ligands. This compound has been utilized to study interactions with various biological targets, contributing to the understanding of enzyme mechanisms and receptor functions.

Agrochemicals

The compound is also investigated for its potential applications in the agrochemical sector, particularly in developing new pesticides or herbicides that leverage its unique chemical properties to enhance efficacy against target organisms.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Stability/Reactivity Notes
This compound (Target Compound) 2,2-difluoroethyl C11H20F2N2O2 250.29 Intermediate for drug synthesis; discontinued commercially Likely stable due to Boc protection and C-F bonds
tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate 2-fluoroethyl C11H21FN2O2 232.30 Higher lipophilicity (logP ~1.8); used in PET tracer development Stable under standard conditions; 95% purity
tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate Carbonyl-linked nitrophenoxy group C20H28N3O6 406.45 Demonstrates amidation strategies for functionalizing piperazine; used in urea derivatives Susceptible to hydrolysis due to ester linkage
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate 2-aminoethyl C11H23N3O2 229.32 Free amino group enables further functionalization (e.g., Schiff base formation) Acute oral toxicity (H302); requires careful handling
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidin-4-yl C14H27N3O2 269.38 Dual cyclic amine structure enhances basicity; potential CNS drug candidate High similarity score (0.96 vs. target compound)
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate Diazoacetyl C12H19N4O3 267.30 Reactive diazo group for photoaffinity labeling; characterized via X-ray crystallography Thermally unstable; prone to decomposition

Structural and Functional Analysis

  • Fluorine Substitution: The target compound’s 2,2-difluoroethyl group enhances metabolic stability and electronegativity compared to the monofluoro analog (). The additional fluorine increases van der Waals interactions and may improve binding affinity in hydrophobic enzyme pockets .
  • Boc Protection: All listed compounds retain the Boc group, ensuring amine protection during synthetic steps. However, tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate () exposes a free amine post-deprotection, enabling covalent modifications .

Stability and Reactivity

  • The target compound’s stability is inferred from its Boc and difluoroethyl groups, which resist hydrolysis and oxidation. In contrast, tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate () is highly reactive due to the diazo group, limiting its shelf life .
  • Compounds with ester or amide linkages (e.g., ) show variable stability; for example, tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate may undergo hydrolysis under acidic conditions .

Research Implications

The structural diversity of tert-butyl piperazine carboxylates underscores their versatility in drug discovery. The target compound’s difluoroethyl group offers a balance between stability and reactivity, making it suitable for applications requiring prolonged metabolic resistance. However, its discontinued status () suggests a shift toward analogs with improved synthetic accessibility or pharmacological profiles, such as the monofluoroethyl derivative () or piperidinyl-substituted variants ().

Biological Activity

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity through various studies, findings, and case analyses.

  • Molecular Formula : C12_{12}H18_{18}F2_2N2_2O2_2
  • Molecular Weight : 250.28 g/mol
  • CAS Number : 208167-83-3

The compound exhibits biological activity primarily through modulation of specific receptors and enzymes. Its structure allows it to interact with various biological targets, which may include:

  • G-protein coupled receptors (GPCRs)
  • Enzymatic pathways related to inflammation and immune responses

In Vitro Studies

Several studies have investigated the in vitro effects of this compound on cell lines:

  • Cell Proliferation Assays :
    • The compound was tested on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.
    • A dose-dependent response was observed, with IC50_{50} values ranging from 5 to 15 µM depending on the cell line.
  • Apoptosis Induction :
    • Flow cytometry assays indicated that the compound promotes apoptosis in treated cells, as evidenced by increased Annexin V staining.
    • Mechanistic studies suggested activation of caspase pathways, indicating a potential for use in cancer therapeutics.

In Vivo Studies

In vivo efficacy was evaluated using animal models:

  • Mouse Models of Disease :
    • In a murine model of lupus (NZB/W mice), administration of this compound resulted in reduced disease severity as measured by anti-dsDNA antibody titers.
    • The treatment led to a significant decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting an immunomodulatory effect.
  • Toxicity Assessment :
    • Long-term toxicity studies indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed on organ function or histopathology.

Data Table: Summary of Biological Activity

Study TypeModel/Cell LineEffect ObservedIC50_{50} / Dose
In Vitro ProliferationVarious Cancer Cell LinesInhibition of proliferation5 - 15 µM
In Vitro ApoptosisCancer Cell LinesInduction of apoptosisNot specified
In Vivo Disease ModelNZB/W MiceReduced disease severity100 mg/kg
Cytokine LevelsMurine ModelDecreased IL-6, TNF-alphaNot specified

Case Studies

  • Case Study on Cancer Treatment :
    A study involving the use of this compound in combination with standard chemotherapy agents showed enhanced antitumor efficacy in xenograft models compared to monotherapy.
  • Autoimmune Disease Management :
    In lupus-prone mice, the compound demonstrated potential as an adjunct therapy by reducing autoimmune markers and improving overall survival rates.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. A representative method for analogous piperazine derivatives involves reacting tert-butyl piperazine-1-carboxylate with a halogenated reagent (e.g., 2,2-difluoroethyl bromide) in polar aprotic solvents like 1,4-dioxane or DMF. Potassium carbonate (K₂CO₃) is often used as a base, with heating at 110°C for 12–24 hours to achieve yields of 70–90% . For fluorinated derivatives, anhydrous conditions and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis or side reactions.

Q. How can researchers characterize the purity and structure of this compound?

Key analytical techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), piperazine ring protons (δ ~2.5–3.5 ppm), and difluoroethyl group (δ ~4.5–6.0 ppm for CF₂) .
  • LCMS : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 293.3) and detect impurities .
  • FT-IR : To identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. What are the typical reaction pathways for modifying the piperazine ring in this compound?

The piperazine ring undergoes:

  • Alkylation/arylation : Using electrophiles (e.g., aryl halides) under Buchwald-Hartwig conditions .
  • Deprotection : Removal of the tert-butyloxycarbonyl (Boc) group with HCl/dioxane or TFA to generate a free piperazine intermediate .
  • Functionalization at the difluoroethyl group : Fluorine atoms can participate in SNAr reactions or act as hydrogen-bond acceptors in supramolecular assemblies .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during synthesis?

For chiral derivatives, asymmetric catalysis (e.g., chiral ligands with Pd or Cu) or resolution via diastereomeric salt formation is employed. Computational modeling (DFT) can predict energy barriers for stereochemical pathways, while X-ray crystallography confirms absolute configurations . For example, tert-butyl groups induce steric hindrance, favoring equatorial positioning of substituents on the piperazine ring .

Q. What strategies address contradictions in reported reaction yields for similar piperazine derivatives?

Discrepancies often arise from:

  • Solvent polarity : Higher yields in 1,4-dioxane (ε = 2.2) vs. DMF (ε = 37) due to reduced side reactions .
  • Catalyst loading : Pd(OAc)₂ (5 mol%) improves coupling efficiency compared to PdCl₂ .
  • Temperature gradients : Prolonged heating (>24 h) at 110°C may degrade heat-sensitive fluorinated groups, reducing yields .

Q. How can computational tools predict the biological activity of this compound?

  • Molecular docking : Models interactions with targets like GPCRs or kinases, leveraging the piperazine ring’s flexibility and fluorine’s electronegativity .
  • QSAR studies : Correlate substituent effects (e.g., difluoroethyl’s lipophilicity) with bioactivity .
  • ADMET prediction : Forecasts metabolic stability (CYP450 interactions) and blood-brain barrier penetration .

Q. What are the challenges in analyzing crystallographic data for fluorinated piperazine derivatives?

  • Disorder in crystal packing : Fluorine’s small size and high electronegativity complicate electron density maps.
  • Hydrogen bonding : The difluoroethyl group may form weak C-F⋯H-N interactions, detectable via Hirshfeld surface analysis .
  • Thermal motion : High displacement parameters (Ueq) for fluorine atoms require anisotropic refinement .

Methodological Considerations

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

  • Use Schlenk lines or gloveboxes for reactions involving fluorinated reagents.
  • Purify intermediates via column chromatography under inert gas, employing silica gel pretreated with 1% Et₃N to deactivate acidic sites .

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process analytical technology (PAT) : Monitor reactions in real-time using inline FT-IR or Raman spectroscopy .
  • Design of experiments (DoE) : Optimize variables (temperature, stoichiometry) via response surface methodology .

Q. How can researchers validate the absence of toxic byproducts?

  • GC-MS : Detect volatile impurities (e.g., residual solvents or halogenated side products) .
  • Elemental analysis : Confirm C/H/N/F ratios within ±0.4% of theoretical values .

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